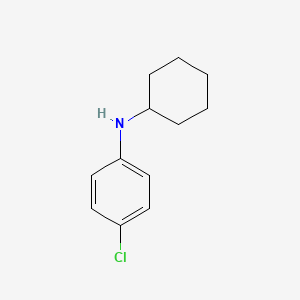

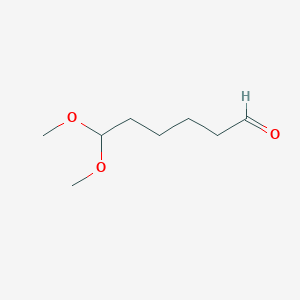

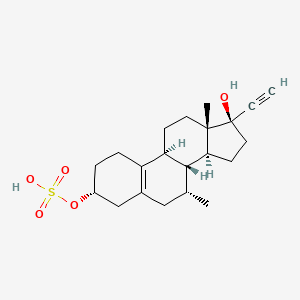

![molecular formula C8H13NO B1624845 1-Azabiciclo[3.3.1]nonan-3-ona CAS No. 29170-80-7](/img/structure/B1624845.png)

1-Azabiciclo[3.3.1]nonan-3-ona

Descripción general

Descripción

1-Azabicyclo[3.3.1]nonan-3-one is a chemical compound with the molecular weight of 175.66 . It is found in pomegranate trees and is used as an enzyme substrate . The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products .

Synthesis Analysis

Synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives are readily synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields .Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[3.3.1]nonan-3-one is characterized by its Inchi Code: 1S/C8H13NO.ClH/c10-8-4-7-2-1-3-9 (5-7)6-8;/h7H,1-6H2;1H . The azabicyclo[3.3.1]nonanone ring adopts a chair-envelope conformation having exo-C2,C4-aromatic substituents .Chemical Reactions Analysis

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . A radical-based strategy to construct an indole-fused azabicyclo[3.3.1]nonane structural framework has been reported .Physical And Chemical Properties Analysis

1-Azabicyclo[3.3.1]nonan-3-one is a tan solid . It has a molecular weight of 175.66 . Derivatives of azabicyclo[3.3.1]nonanone tend to prefer weak interactions in the crystal over strong N–H···O hydrogen bonds .Aplicaciones Científicas De Investigación

Oxidación Aeróbica de Alcoholes

1-Azabiciclo[3.3.1]nonan-3-ona: , también conocido como ABNO, se utiliza como oxidante catalítico para la oxidación aeróbica de alcoholes en condiciones aeróbicas. Esta aplicación es significativa para crear procesos de oxidación más ecológicos en la química orgánica, reduciendo la necesidad de productos químicos agresivos y promoviendo prácticas más sostenibles .

Productos Naturales Basados en Indol

El motivo estructural del compuesto es común en muchos productos naturales basados en indol biológicamente significativos. Debido a su complejidad estructural, este andamiaje puenteado con N se ha convertido en un objetivo para los químicos orgánicos, quienes han desarrollado estrategias eficientes para acceder a este marco, destacando su importancia en la química medicinal .

Síntesis de Análogos de Azabiciclo[3.3.1]nonano

Los análogos de azabiciclo[3.3.1]nonano se pueden sintetizar mediante la apertura del anillo de derivados de ciclopropanol bicíclicos. Este método se utiliza ampliamente para producir azabiciclo[3.3.1]nonanos funcionalizados de forma diversa, que son importantes en el desarrollo de nuevos fármacos .

Actividades Antibacterianas y Antifúngicas

Se ha sintetizado una serie de derivados de 2r,4c-diaril-3-azabiciclo[3.3.1]nonan-9-ona-4-aminobenzoil hidrazona y se ha demostrado que poseen actividades antibacterianas y antifúngicas. Las estructuras de estos compuestos se han establecido mediante diversos métodos analíticos, lo que indica su potencial en el desarrollo de fármacos .

Mecanismo De Acción

Target of Action

The primary targets of 1-Azabicyclo[33It’s known that this compound is used as a precursor in the synthesis of various biologically active compounds .

Mode of Action

The mode of action of 1-Azabicyclo[3.3.1]nonan-3-one is primarily through its role as a precursor in the synthesis of other compounds. For instance, it’s used in the synthesis of 3-azabicyclo[3.3.1]nonane derivatives . It’s also used in the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9,5′-spiro-1′,2′,4′-triazolidine-3′-thiones, which have shown potent antibacterial activity .

Biochemical Pathways

The biochemical pathways affected by 1-Azabicyclo[33It’s known that the compound can catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Azabicyclo[33The compound’s role as a precursor in the synthesis of other compounds suggests that its bioavailability would be dependent on the properties of the resulting compounds .

Result of Action

The molecular and cellular effects of 1-Azabicyclo[3.3.1]nonan-3-one are primarily seen through the actions of the compounds it helps synthesize. For example, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9,5′-spiro-1′,2′,4′-triazolidine-3′-thiones, synthesized using 1-Azabicyclo[3.3.1]nonan-3-one, have shown potent antibacterial activity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Azabicyclo[33The compound’s role as a precursor in the synthesis of other compounds suggests that its action and efficacy would be influenced by the conditions under which these syntheses take place .

Safety and Hazards

Direcciones Futuras

The modular approach developed for the synthesis of an indole-fused azabicyclo[3.3.1]nonane structural framework can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids . Additionally, a method for producing an endo-9-azabicyclo[3.3.1]nonan-3-ol derivative has been patented, which involves reacting a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a catalyst composed of a ruthenium complex .

Análisis Bioquímico

Biochemical Properties

It is known that the azabicyclo[3.3.1]nonane moiety is attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

Molecular Mechanism

It has been suggested that the azabicyclo[3.3.1]nonane ring adopts chair-envelope conformation having exo-C2,C4-aromatic substituents .

Propiedades

IUPAC Name |

1-azabicyclo[3.3.1]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-4-7-2-1-3-9(5-7)6-8/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZITSRPFSQODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CN(C1)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438801 | |

| Record name | 1-azabicyclo[3.3.1]nonan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29170-80-7 | |

| Record name | 1-azabicyclo[3.3.1]nonan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

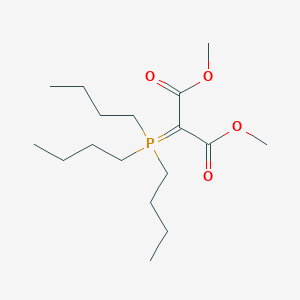

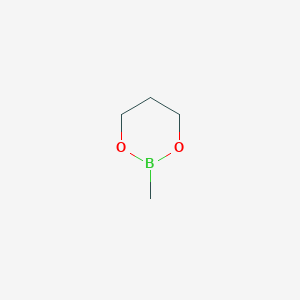

![5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B1624764.png)

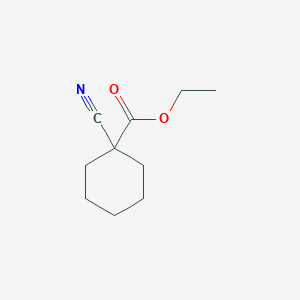

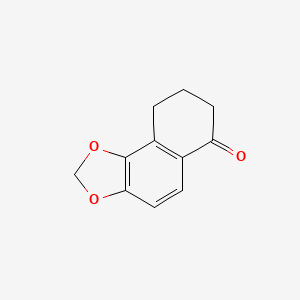

![Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate](/img/structure/B1624775.png)

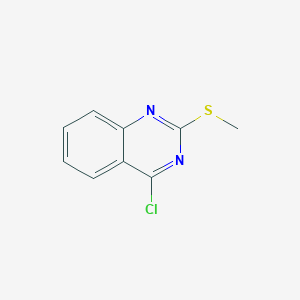

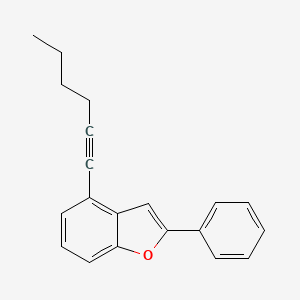

![1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene](/img/structure/B1624779.png)

![[4-[3,5-Bis(trifluoromethyl)phenyl]phenyl]methanol](/img/structure/B1624783.png)